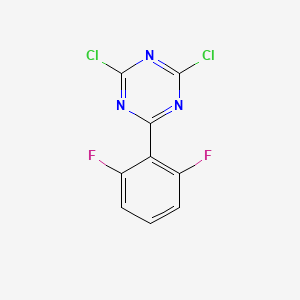

2,4-Dichloro-6-(2,6-difluorophenyl)-1,3,5-triazine

Cat. No. B8479067

M. Wt: 262.04 g/mol

InChI Key: IXNOVCCJIRVGJK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09321735B2

Procedure details

Also Example 1 For this general method we also provide a specific detailed example, i.e. Example 1, which is the compound named N-(4-chlorophenyl)-4-(2,6-difluorophenyl)-6-(2-(4-(trifluoromethoxy)benzylidene)hydrazinyl)-1,3,5-triazin-2-amine (1). See also Example Scheme 1, above. A solution of lithium diisopropylamine in tetrahydrofuran (THF) (15 mL, 2M, 30 mmol) was added dropwise to a room temperature stirred suspension of triethylamine hydrochloride (0.25 g, 1.8 mmol) in dry tetrahydrofuran (THF; 10 mL). When the mixture became homogeneous, the solution was cooled to −78° C. in a dry-ice/acetone bath. Neat 1,3-difluorobenzene (3 mL, 30.4 mmol) was added dropwise and the solution stirred for 15 minutes. The −78° C. solution was poured rapidly into a −78° C. solution of cyanuric chloride (5.5 g, 30 mmol) in dry THF (25 mL). The dry-ice/acetone cold bath was removed and the mixture allowed to come to room temperature. Once at room temperature the orange-red mixture was poured into 100 mL of saturated aqueous bicarbonate solution. The mixture was allowed to stand for 15 minutes. Hexanes (100 mL) were added and after thorough mixing the organic layer was separated from the aqueous layer. The organic layer was dried over magnesium sulfate and then filtered to remove the magnesium sulfate. The solution was concentrated on a rotary evaporator to yield an oil. The oil was dissolved in a minimal amount of methylene chloride and loaded onto 100 g of silica gel. The silica gel was eluted with 10% ethyl acetate in hexanes. The organic eluent was concentrated on a rotary evaporator and the product precipitated from methylene chloride and hexane to yield 0.7 g of 2,4-dichloro-6-(2,6-difluorophenyl)-1,3,5-triazine (XXV). ESI/MS 261.9, 263.9, 265.8 (M+H).

Name

N-(4-chlorophenyl)-4-(2,6-difluorophenyl)-6-(2-(4-(trifluoromethoxy)benzylidene)hydrazinyl)-1,3,5-triazin-2-amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

ClC1C=CC(NC2N=C(C3C(F)=CC=CC=3F)N=C(NN=CC3C=CC(OC(F)(F)F)=CC=3)N=2)=CC=1.C(NC(C)C)(C)C.[Li].Cl.C(N(CC)CC)C.[F:53][C:54]1[CH:59]=[CH:58][CH:57]=[C:56]([F:60])[CH:55]=1.[N:61]1[C:68]([Cl:69])=[N:67][C:65](Cl)=[N:64][C:62]=1[Cl:63]>O1CCCC1.C(Cl)Cl>[Cl:63][C:62]1[N:61]=[C:68]([Cl:69])[N:67]=[C:65]([C:55]2[C:54]([F:53])=[CH:59][CH:58]=[CH:57][C:56]=2[F:60])[N:64]=1 |f:1.2,3.4,^1:43|

|

Inputs

Step One

|

Name

|

N-(4-chlorophenyl)-4-(2,6-difluorophenyl)-6-(2-(4-(trifluoromethoxy)benzylidene)hydrazinyl)-1,3,5-triazin-2-amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)NC1=NC(=NC(=N1)C1=C(C=CC=C1F)F)NN=CC1=CC=C(C=C1)OC(F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C.[Li]

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC(=CC=C1)F

|

Step Five

|

Name

|

|

|

Quantity

|

5.5 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Also Example 1 For this general method we also provide a specific detailed example, i.e. Example 1, which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution stirred for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dry-ice/acetone cold bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to come to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once at room temperature the orange-red mixture was poured into 100 mL of saturated aqueous bicarbonate solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Hexanes (100 mL) were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after thorough mixing the organic layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated from the aqueous layer

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield an oil

|

WASH

|

Type

|

WASH

|

|

Details

|

The silica gel was eluted with 10% ethyl acetate in hexanes

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic eluent was concentrated on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product precipitated from methylene chloride and hexane

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=NC(=N1)Cl)C1=C(C=CC=C1F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.7 g | |

| YIELD: CALCULATEDPERCENTYIELD | 8.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |